Cas no 2228338-50-7 (6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride)

6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
- 6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride
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- インチ: 1S/C7H4ClFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
- InChIKey: LIQQNCHHFXNFJK-UHFFFAOYSA-N
- SMILES: C12NC=C(S(F)(=O)=O)C1=CC=C(Cl)N=2
6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | ES-2351-10G |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | >95% | 10g |
£3502.00 | 2025-02-09 | |
Enamine | EN300-1717763-0.25g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 0.25g |
$452.0 | 2023-09-20 | |
Enamine | EN300-1717763-0.5g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 0.5g |
$713.0 | 2023-09-20 | |
Enamine | EN300-1717763-10.0g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 10.0g |
$3929.0 | 2023-07-10 | |
Chemenu | CM472232-1g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95%+ | 1g |
$1013 | 2024-07-18 | |
Enamine | EN300-1717763-5g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 5g |
$2650.0 | 2023-09-20 | |
Enamine | EN300-1717763-1g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 1g |
$914.0 | 2023-09-20 | |
A2B Chem LLC | AY05824-2.5g |
6-chloro-1h-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 2.5g |
$1921.00 | 2024-04-20 | |
Aaron | AR01FL70-2.5g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 2.5g |
$2488.00 | 2025-02-11 | |
1PlusChem | 1P01FKYO-2.5g |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
2228338-50-7 | 95% | 2.5g |
$2276.00 | 2023-12-18 |
6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluoride 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
6-chloro-1H-pyrrolo2,3-bpyridine-3-sulfonyl fluorideに関する追加情報
Recent Advances in the Application of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CAS: 2228338-50-7) in Chemical Biology and Drug Discovery
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CAS: 2228338-50-7) has emerged as a versatile chemical probe and building block in chemical biology and medicinal chemistry. Recent studies highlight its utility as a reactive warhead for covalent protein modification, particularly in the development of targeted covalent inhibitors (TCIs). The sulfonyl fluoride moiety exhibits selective reactivity with serine, threonine, and tyrosine residues, making it valuable for probing enzyme active sites and protein-protein interactions.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's application in developing irreversible kinase inhibitors. Researchers utilized 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride as a key intermediate to synthesize selective covalent inhibitors of BTK (Bruton's tyrosine kinase), achieving nanomolar potency through optimized interactions with Cys481 in the ATP-binding pocket. The study reported improved selectivity profiles compared to traditional acrylamide-based covalent warheads.
In chemical proteomics, this sulfonyl fluoride derivative has shown promise as a covalent modifier for activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2024) described its use in mapping reactive amino acids across the human proteome, identifying previously unknown nucleophilic hotspots in several disease-relevant proteins. The 6-chloro substitution pattern was found to enhance membrane permeability while maintaining favorable reactivity, addressing a key challenge in cell-active probe development.
The compound's synthetic utility extends to fragment-based drug discovery. Recent work in ACS Chemical Biology detailed its incorporation into fragment libraries for covalent fragment screening. The pyrrolopyridine core provides privileged pharmacophore features that complement the sulfonyl fluoride reactivity, enabling efficient hit-to-lead optimization. Notably, the chloro substituent allows for subsequent cross-coupling reactions to rapidly diversify the scaffold.
Safety and handling studies published in Chemical Research in Toxicology (2023) characterized the reactivity profile of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride under physiological conditions. While demonstrating good stability in aqueous buffers at neutral pH, the compound shows rapid reaction with thiols and hydroxyl-containing amino acids at micromolar concentrations, supporting its use as a selective bioconjugation reagent.
Ongoing clinical trials (as of Q2 2024) include several drug candidates derived from this scaffold, particularly in oncology and inflammatory diseases. The most advanced candidate, a covalent EGFR inhibitor containing the 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride warhead, has shown promising Phase I results in non-small cell lung cancer patients with T790M resistance mutations.
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